N-hydroxyquinoline-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxyquinoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(12-14)9-6-5-7-3-1-2-4-8(7)11-9/h1-6,14H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGLCXAYWCPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190624 | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37137-42-1 | |
| Record name | N-Hydroxy-2-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037137421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Quinolinecarboxamide, N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxyquinoline-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Modification Strategies
Synthetic Methodologies for the N-Hydroxyquinoline-2-carboxamide Core
The construction of the fundamental this compound structure can be approached through several synthetic routes. A common strategy involves the initial synthesis of a quinoline-2-carboxylic acid derivative, which then undergoes amidation.
For instance, a general synthesis can start from a substituted quinoline (B57606), such as 8-hydroxy quinaldine. This starting material can be oxidized using selenium dioxide to yield the corresponding 8-hydroxyquinoline-2-carbaldehyde. Further oxidation, for example with hydrogen peroxide in formic acid, converts the aldehyde to 8-hydroxyquinoline-2-carboxylic acid. nih.gov This carboxylic acid is a key intermediate that can then be coupled with hydroxylamine (B1172632) or its derivatives to form the N-hydroxycarboxamide functionality.
Alternatively, quinoline-2-carboxylic acid can be activated to its corresponding acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. nih.govajchem-a.com The resulting quinoline-2-carbonyl chloride is a reactive intermediate that readily undergoes reaction with hydroxylamine to furnish the this compound core. nih.gov Microwave-assisted synthesis has also been reported as an efficient method for preparing carboxanilides from activated 8-hydroxyquinoline-2-carboxylic acid. nih.govmdpi.com
Derivatization Approaches at the Quinoline Ring and Carboxamide Moiety
The therapeutic potential of this compound can be fine-tuned through structural modifications at various positions. These derivatizations aim to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can influence its biological activity.
Substitutions at the Quinoline Ring (e.g., 8-hydroxy position, halogenation)
The quinoline ring offers multiple sites for substitution, allowing for the introduction of a wide array of functional groups. The 8-hydroxy position is a particularly common site for modification. For example, O-alkylation or O-benzylation of 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide has been achieved using various alkyl and benzyl (B1604629) halides in the presence of a base like potassium carbonate. nih.gov This "tail approach" allows for the exploration of how different substituents at this position affect the compound's properties. nih.gov
Halogenation is another key strategy for modifying the quinoline ring. N-halosuccinimides, such as N-chlorosuccinimide (NCS), can be used under acidic conditions to introduce chlorine atoms at the 5 and 7-positions of 8-hydroxyquinoline (B1678124) derivatives. nih.govresearchgate.net The introduction of halogens can significantly alter the electronic properties and lipophilicity of the molecule. nih.govresearchgate.net For instance, the synthesis of 5,7-dihalido-8-hydroxyquinoline derivatives has been systematically studied to understand the impact of the halogen substitution pattern on the compound's activity. acs.org
Modifications of the N-Hydroxycarboxamide Functionality
The N-hydroxycarboxamide group is a critical pharmacophore, and its modification can lead to significant changes in biological activity. One approach involves the synthesis of N-substituted derivatives. For example, a variety of anilides can be prepared by condensing activated quinoline-2-carboxylic acid with different substituted anilines. nih.govmdpi.comresearchgate.net This allows for the introduction of a wide range of aromatic substituents on the amide nitrogen.
Furthermore, the hydroxyl group of the N-hydroxycarboxamide can be protected or derivatized. For instance, protection with a Boc group has been employed to facilitate other chemical transformations on the molecule. nih.govmdpi.com The development of N-aryl and N-alkyl carboxamides is a common strategy to explore the structure-activity relationships of these compounds. nih.govmdpi.com
Development of Hybrid Compounds and Conjugates with Other Pharmacophores
To enhance the therapeutic profile or to target multiple biological pathways, this compound can be conjugated with other known pharmacophores to create hybrid molecules. This approach aims to combine the beneficial properties of both parent molecules into a single entity.
One example is the development of hybrid compounds that link the 4-hydroxy-2-quinolinone scaffold with cinnamic or benzoic acid derivatives through a diamide (B1670390) linker. mdpi.com Another strategy involves coupling 8-hydroxyquinoline-2-carboxylic acid with other bioactive molecules, such as ciprofloxacin (B1669076), using coupling agents like TBTU and DIEA. nih.gov The synthesis of conjugates with amino acids has also been explored, creating hybrids that may have altered solubility and transport properties. mdpi.com These hybrid molecules often exhibit multi-target activities, combining, for instance, antioxidant and enzyme inhibitory properties. mdpi.com
Advanced Characterization Techniques for Synthesized Derivatives
The unambiguous identification and characterization of newly synthesized this compound derivatives are crucial. A combination of spectroscopic and spectrometric techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their multiplicity, and coupling constants, which helps in assigning the positions of substituents on the quinoline ring and the conformation of the molecule. nih.govnih.govmdpi.com ¹³C NMR complements this by providing information about the carbon skeleton. nih.govresearchgate.net
Mass Spectrometry (MS) , including High-Resolution Mass Spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. nih.gov
Infrared (IR) Spectroscopy is useful for identifying the presence of key functional groups, such as the C=O of the carboxamide and the O-H of the hydroxyl group. ajchem-a.com
X-ray Crystallography provides the definitive three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com
Chromatographic techniques , such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential for monitoring the progress of reactions and for assessing the purity of the final products. nih.govnih.gov Reversed-phase HPLC is also used to determine the lipophilicity (log k) of the compounds, which is an important parameter for structure-activity relationship studies. nih.gov
Data Tables
Table 1: Examples of Synthesized this compound Derivatives and Starting Materials
| Compound Name | Starting Material(s) | Synthetic Approach | Reference |
| 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | 8-hydroxyquinoline-2-carboxylic acid, Sulfanilamide | Acid-amine coupling (HATU, DIPEA) | nih.gov |
| Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides | 8-hydroxyquinoline-2-carboxylic acid, Substituted anilines | Condensation (Phosphorus trichloride) | nih.govmdpi.com |
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | 8-hydroxyquinoline N-oxide, Grignard reagents, NCS | Grignard reaction followed by chlorination | nih.gov |
| Quinolinone-phenolic acid hybrids | N-ethyl-3-methoxycarbonyl-4-hydroxy-2-quinolinone, Acetyloxy benzoic/cinnamic acid chlorides | Amidation | mdpi.com |
| Halogenated 8-hydroxyquinoline-2-carboxanilides | 8-hydroxyquinoline-2-carboxylic acid, Halogenated anilines | Microwave-assisted synthesis (PCl₃) | researchgate.net |
Table 2: Characterization Techniques for this compound Derivatives
| Technique | Purpose | Information Obtained | References |
| ¹H NMR | Structural elucidation | Chemical shifts, coupling constants, proton environments | nih.govnih.govmdpi.com |
| ¹³C NMR | Structural elucidation | Carbon skeleton, chemical shifts of carbon atoms | nih.govresearchgate.net |
| HRMS | Molecular formula determination | Exact mass, elemental composition | nih.govresearchgate.netnih.gov |
| IR Spectroscopy | Functional group identification | Presence of C=O, O-H, N-H bonds | ajchem-a.com |
| X-ray Crystallography | 3D structure determination | Bond lengths, bond angles, stereochemistry | nih.govmdpi.com |
| RP-HPLC | Purity and lipophilicity determination | Retention time, log k values | nih.gov |
Biological Activity Profiles
Antimicrobial Spectrum
Derivatives of the 8-hydroxyquinoline (B1678124) scaffold, a class to which N-hydroxyquinoline-2-carboxamide belongs, have been extensively studied for their broad-spectrum antimicrobial effects.
Substituted 8-hydroxyquinoline derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com A hybrid molecule incorporating a 5-chloro-8-hydroxyquinoline (B194070) moiety showed significant effects against both susceptible and drug-resistant strains of Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, and E. faecium, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. mdpi.com Another study highlighted a hybrid compound that was more potent against Staphylococcus aureus than a standard drug, recording an MIC of 0.0625 mg/mL. mdpi.comnih.gov
The nature of the substituent on the quinoline (B57606) ring plays a crucial role in the antibacterial activity. nih.govscienceopen.com Compounds with electron-donating substituents on an attached benzene (B151609) ring, such as chlorine, tend to show higher activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups. nih.govscienceopen.com For instance, a derivative bearing a chlorine atom exhibited potent activity against both types of bacteria. nih.govscienceopen.com Generally, these compounds are more active against Gram-positive bacteria than Gram-negative bacteria, a difference attributed to the outer membrane of Gram-negative bacteria that can block the entry of these agents. nih.govscienceopen.com
| Derivative Class | Bacterial Strains | Reported Activity (MIC) | Reference |
|---|---|---|---|
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | 4–16 µg/mL | mdpi.com |
| 8-hydroxyquinoline hybrid (21) | Staphylococcus aureus | 0.0625 mg/mL | mdpi.comnih.gov |
| 8-hydroxyquinoline derivative with Chlorine substituent (5) | Gram-positive and Gram-negative strains | MIC = 10⁻⁶ mg/mL against V. parahaemolyticus and S. aureus | nih.gov |
A series of twenty-two ring-substituted 8-hydroxyquinoline-2-carboxanilides have been evaluated for their antimycobacterial potential. nih.gov Primary in vitro screening was conducted against Mycobacterium tuberculosis H37Ra, Mycobacterium avium complex, and M. avium subsp. paratuberculosis. nih.gov
Several of these compounds demonstrated significant activity. nih.gov Specifically, 8-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide and 8-hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide both showed a Minimum Inhibitory Concentration (MIC) of 24 μM against all tested mycobacterial strains. nih.gov Furthermore, the 3-methoxyphenyl (B12655295) and 3-methylphenyl derivatives were also effective against all tested strains, with MIC values of 27 μM and 29 μM, respectively. nih.gov The activity of these specific derivatives against M. avium subsp. paratuberculosis was found to be four times higher than that of the standard drug, rifampicin. nih.gov The antimycobacterial action of 8-hydroxyquinolines (8HQs) is often linked to their ability to chelate metal ions, with studies showing their activity is strongly enhanced by copper ions. nih.gov
| Compound | Mycobacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 8-Hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide | M. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis | 24 μM | nih.gov |
| 8-Hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamide | M. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis | 24 μM | nih.gov |
| 8-Hydroxy-N-(3-methoxyphenyl)quinoline-2-carboxamide | M. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis | 27 μM | nih.gov |
| 8-Hydroxy-N-(3-methylphenyl)quinoline-2-carboxamide | M. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis | 29 μM | nih.gov |
The antifungal properties of 8-hydroxyquinoline derivatives have been investigated against various fungal strains. nih.gov Certain sulfonates of 8-hydroxyquinoline demonstrated potent activity against Aspergillus niger and Penicillium spinulosum. nih.gov Specifically, derivatives with biphenyl (B1667301) and 2-nitro-5-hydroxybenzene substitutions exhibited strong inhibition zones against Aspergillus niger (10 and 13 mm, respectively) and Penicillium spinulosum (12 and 10 mm, respectively), comparable to the standard drug fluconazole. nih.gov
However, not all derivatives show high efficacy. A series of triazole-8-hydroxyquinoline derivatives exhibited low activity against four Candida species, with MIC values ranging from 31.25 to 1000 mg/mL, significantly higher than fluconazole. nih.gov The position of the hydroxyl group on the quinoline ring appears to influence activity, with derivatives having the -OH group at position 8 being more active than those with it at position 4. nih.gov
Antiviral Efficacy
The antiviral potential of this compound and its analogs extends to several pathogenic viruses, including influenza and dengue viruses.
Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been specifically screened for their bioactivity against the highly pathogenic H5N1 avian influenza virus. nih.gov The research indicates that the antiviral activity is influenced by the electronic properties and lipophilicity of the substituents on the anilide ring. nih.gov An increase in electron-withdrawing properties and lipophilicity was positively correlated with antiviral activity. nih.gov For example, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated an optimal virus growth inhibition of 85.0% with insignificant cytotoxicity. nih.gov This derivative, with a 3-NO2 substituent, showed maximal activity. nih.gov
| Compound | Virus | Reported Activity | Reference |
|---|---|---|---|
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | H5N1 avian influenza virus | 85.0% growth inhibition | nih.gov |
Novel quinoline derivatives have been identified as potent inhibitors of Dengue virus serotype 2 (DENV2). nih.govbohrium.com Two such derivatives showed dose-dependent inhibition of DENV2 in the low to sub-micromolar range. nih.gov These compounds appear to act at an early stage of the virus lifecycle. nih.govbohrium.com They are not directly virucidal but function by reducing the intracellular production of the viral envelope glycoprotein (B1211001) and the subsequent yield of infectious virions in treated cells. nih.govbohrium.com This mechanism is consistent with other molecules that have shown antiviral activity against the dengue virus. nih.gov Further research has identified 8-hydroxyquinoline derivatives containing an aminobenzothiazole scaffold as competitive inhibitors of the DENV2 NS2B/NS3 protease, with one analog showing an IC50 value of 0.91 ± 0.05 µM. nih.gov
Potential against HIV and HCV
The quinoline nucleus, a core component of this compound, is recognized for its antiviral properties. Derivatives of 8-hydroxyquinoline have been identified as a major pharmacophore for inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. researchgate.net Research into 8-hydroxyquinoline-7-carboxylic acid derivatives has shown inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range against HIV-1 integrase. researchgate.net Furthermore, the synthesis of 8-hydroxyquinoline-hydrazone derivatives has yielded compounds with significant anti-HIV activity. researchgate.net For instance, (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol demonstrated potent activity against two strains of HIV-1 with IC50 values of 1.88 µM and 6.27 µM. researchgate.net While these studies focus on derivatives, they highlight the potential of the this compound scaffold as a source for novel anti-HIV agents. nih.govnih.gov
In the context of the Hepatitis C Virus (HCV), carboxamide analogues have been investigated as inhibitors of HCV replication. nih.govnih.gov Studies on 4-hydroxyamino α-pyranone carboxamide analogues revealed compounds with potent anti-HCV activity, demonstrating the potential of the carboxamide moiety in targeting this virus. nih.govnih.gov Although direct studies on this compound are limited, the established antiviral activity of both the quinoline and carboxamide components suggests a promising avenue for future research into its anti-HCV potential.
Anticancer and Cytotoxic Effects
Activity against Diverse Human Cancer Cell Lines
This compound derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines.
Breast Cancer: Novel quinoline derivatives have been synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Specifically, 8-hydroxyquinoline-coated graphene oxide has shown toxicity for MCF-7 cells, suggesting a potential application in breast cancer therapy. nih.gov
Lung Cancer: In studies involving A549 lung cancer cells, novel poly-functionalised dihydropyridine (B1217469) quinoline derivatives have shown potential as anti-cancer drugs. dut.ac.za Copper(II) complexes of 8-hydroxyquinoline hydrazones have also exhibited potent activity against A-549 lung cancer cells. nih.gov
Colorectal and Hepatocellular Carcinoma: Quinoline derivatives have revealed promising cytotoxicity against HCT-116 colorectal cancer cells and HepG-2 hepatocellular carcinoma cells. researchgate.net
Esophageal and Cervical Cancer: A novel 8-hydroxyquinoline derivative, 91b1, has shown anticancer potential in esophageal squamous cell carcinoma (ESCC) cell lines. nih.gov Another derivative, 83b1, also demonstrated strong inhibitory effects on tumor growth in ESCC. nih.gov Furthermore, 8-hydroxyquinoline-hydrazone derivatives have been identified as cytotoxic against HeLa cervical cancer cells. researchgate.net
| Cancer Type | Cell Line | Compound Type | Observed Effect | Reference |
|---|---|---|---|---|
| Breast | MCF-7 | Quinoline Derivatives | Cytotoxic Activity | nih.gov |
| Breast | MCF-7 | 8-Hydroxyquinoline-coated Graphene Oxide | Toxicity | nih.gov |
| Lung | A549 | Poly-functionalised Dihydropyridine Quinoline Derivatives | Potential as anti-cancer drugs | dut.ac.za |
| Lung | A-549 | 8-Hydroxyquinoline Hydrazone Copper(II) Complexes | Potent Activity | nih.gov |
| Colorectal | HCT-116 | Quinoline Derivatives | Promising Cytotoxicity | researchgate.net |
| Hepatocellular | HepG-2 | Quinoline Derivatives | Promising Cytotoxicity | researchgate.net |
| Esophageal | ESCC Cell Lines | 8-Hydroxyquinoline Derivative (91b1) | Anticancer Potential | nih.gov |
| Esophageal | ESCC Cell Lines | Quinoline Derivative (83b1) | Inhibitory effects on tumor growth | nih.gov |
| Cervical | HeLa | 8-Hydroxyquinoline-hydrazone Derivatives | Cytotoxic | researchgate.net |
Modulation of Multidrug Resistance (MDR) in Cancer
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.gov Research into 8-hydroxyquinoline-derived Mannich bases has revealed their potential to target and exhibit toxicity against multidrug-resistant cancer cells. nih.gov This suggests that the this compound scaffold could be a valuable starting point for developing novel agents that can overcome or circumvent MDR in cancer treatment.
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity
Derivatives of this compound have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated varied and potent inhibition against hCA I, hCA II, and hCA IV, while showing no significant inhibition of hCA IX. nih.govtandfonline.comresearchgate.nettandfonline.com
The inhibition constants (Ki) for these derivatives ranged from the low to high nanomolar scale. tandfonline.com Notably, one derivative with a methyl substitution on the 8-OH group (compound 5h) exhibited a Ki of 61.9 nM against hCA I and 33.0 nM against hCA II, proving to be a more potent inhibitor than the standard drug acetazolamide (B1664987) against hCA I. tandfonline.comtandfonline.com Other derivatives also displayed low nanomolar inhibitory potencies against hCA II. tandfonline.com The membrane-bound isoform, hCA IV, was moderately to weakly inhibited by this series of compounds. tandfonline.com These findings underscore the potential of the this compound framework for developing selective inhibitors of specific CA isoforms.
| Compound Series | hCA Isoform | Inhibition Range (Ki) | Most Potent Compound (Ki) | Reference |
|---|---|---|---|---|
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | hCA I | 61.9–8126 nM | 61.9 nM | tandfonline.com |
| hCA II | 33.0–8759 nM | 33.0 nM | tandfonline.com | |
| hCA IV | 657.2–6757 nM | - | tandfonline.com | |
| hCA IX | >10000 nM | - | tandfonline.com |
Cholinesterase Inhibition (Butyrylcholinesterase and Acetylcholinesterase)
While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, the broader class of quinoline derivatives has been investigated for this property. The structural similarities suggest that this compound and its derivatives could also exhibit inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes crucial in neurotransmission. Further research is warranted to explore this potential therapeutic application.
Inhibition of Amyloid-beta (Aβ) Self-Aggregation and Metal-Induced Aβ Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. N-hydroxyquinoline derivatives have shown promise in inhibiting this process. The presence of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺) can significantly promote the aggregation of Aβ. nih.gov
Several studies have highlighted the ability of 8-hydroxyquinoline derivatives to inhibit both self-induced and metal-induced Aβ aggregation. For instance, certain 8-hydroxyquinoline-indole hybrids have demonstrated potent inhibition of Aβ self-aggregation. nih.gov One particular derivative showed 51.2% inhibition, which was notably higher than the inhibition observed with resveratrol (B1683913) (42.1%) and curcumin (B1669340) (36.7%). nih.gov Furthermore, other derivatives in the same study exhibited even greater inhibitory activity, with inhibition percentages reaching 57.2% and 68.7%. nih.gov
In the context of metal-induced aggregation, N,N-dimethylanilinyl imines and their corresponding amines, which are derivatives of hydroxyquinoline, have been found to effectively inhibit Cu²⁺- or Zn²⁺-induced Aβ aggregation and facilitate the disassembly of metal-mediated Aβ aggregated fibrils. nih.gov Similarly, a multitargeted 8-hydroxyquinoline derivative, compound 5b, not only inhibited self-induced Aβ₁₋₄₂ aggregation with an IC₅₀ of 5.64 μM but also effectively chelated biometals to inhibit Cu²⁺/Zn²⁺-induced Aβ₁₋₄₂ aggregation. nih.govresearchgate.net Another study synthesized quinoline/cinnamic acid hybrids, with some showing significant anti-Aβ₄₂ aggregation activity.
The mechanism behind this inhibitory activity is often attributed to the metal-chelating properties of the 8-hydroxyquinoline scaffold, which can sequester the metal ions that promote Aβ plaque formation. nih.govnih.gov
Table 1: Inhibition of Aβ Aggregation by N-hydroxyquinoline Derivatives
| Compound/Derivative | Type of Inhibition | Key Findings |
| 8-hydroxyquinoline-indole hybrid | Self-induced Aβ aggregation | 51.2% inhibition, surpassing resveratrol and curcumin. |
| Other 8-hydroxyquinoline-indole hybrids | Self-induced Aβ aggregation | 57.2% and 68.7% inhibition. |
| N,N-dimethylanilinyl imines and amines | Metal-induced Aβ aggregation | Efficient inhibition of Cu²⁺- or Zn²⁺-induced aggregation. |
| Compound 5b (8-hydroxyquinoline derivative) | Self- and metal-induced Aβ₁₋₄₂ aggregation | IC₅₀ = 5.64 μM for self-induced aggregation; also inhibits metal-induced aggregation. |
| Quinoline/cinnamic acid hybrids | Aβ₄₂ aggregation | Significant anti-Aβ₄₂ aggregation activity observed. |
Matrix Metalloproteinase (MMP-2/9) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. researchgate.netnih.gov Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with cancer progression and metastasis. nih.govnih.gov Consequently, inhibitors of these enzymes are of significant interest in oncology.
Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of MMP-2 and MMP-9. nih.govresearchgate.net Studies have shown that the substitution pattern on the quinoline ring influences the inhibitory activity. For example, derivatives with substituents at the C-7 position of the quinoline moiety exhibited IC₅₀ values against MMP-2 in the range of 0.81–10 mM, while those with substituents at C-5 had IC₅₀ values ranging from 5.7 to 10 mM. nih.gov Against MMP-9, the IC₅₀ values for C-7 substituted derivatives were between 1.3–10 mM, and for C-5 substituted ones, they ranged from 5.1–10 mM. nih.gov
Notably, some of the most active 8-hydroxyquinoline derivatives displayed inhibitory activities against MMP-2/9 at the submicromolar level. researchgate.net These compounds also demonstrated potent anti-proliferative, anti-invasive, and anti-angiogenesis activity in cancer cell lines. researchgate.netnih.gov The mechanism of inhibition is believed to involve the chelation of the zinc ion within the catalytic site of the MMPs by the 8-hydroxyquinoline scaffold. researchgate.net
Table 2: MMP-2/9 Inhibition by 8-Hydroxyquinoline Derivatives
| Derivative Series | Target | IC₅₀ Range (mM) |
| C-7 Substituted | MMP-2 | 0.81–10 |
| C-5 Substituted | MMP-2 | 5.7–10 |
| C-7 Substituted | MMP-9 | 1.3–10 |
| C-5 Substituted | MMP-9 | 5.1–10 |
Fructose (B13574) 1,6-bisphosphate aldolase (B8822740) (II FBA) Inhibition
Class II fructose 1,6-bisphosphate aldolase (FBA) is a crucial enzyme in the glycolysis and gluconeogenesis pathways of bacteria, fungi, and protozoa. nih.govnih.gov Since humans possess the structurally and mechanistically distinct class I FBA, the class II enzyme is an attractive target for the development of novel antimicrobial agents. nih.govnih.gov
8-hydroxyquinoline-2-carboxylic acid (HCA) has been identified as a noncompetitive inhibitor of the class II FBA from Mycobacterium tuberculosis (MtFBA), with an IC₅₀ of 10 ± 1 μM. nih.govnih.gov Importantly, HCA shows no inhibitory activity against human and rabbit class I FBAs, highlighting its selectivity. nih.govnih.gov This compound has also demonstrated inhibitory effects against class II FBAs from other pathogenic bacteria, such as methicillin-resistant Staphylococcus aureus. nih.govnih.gov The development of inhibitors based on the HCA scaffold is considered a promising strategy for creating new antibiotics. nih.govscispace.com
Anti-inflammatory Properties
The anti-inflammatory potential of this compound derivatives has also been explored. While direct studies on the anti-inflammatory properties of the parent compound are limited in the provided context, the inhibition of MMPs, as discussed earlier, is a relevant anti-inflammatory mechanism. MMPs are known to be involved in inflammatory processes, and their inhibition can modulate inflammatory responses. nih.gov
Antioxidant Activity (e.g., DPPH free radical scavenging)
Several studies have investigated the antioxidant properties of quinoline derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.netjocpr.com
One study reported that while some 8-hydroxyquinoline derivatives showed low antioxidant activity with IC₅₀ values ranging from 0.8–2.49 mg/mL, others demonstrated significant radical scavenging capabilities. nih.gov For instance, certain 2-chloroquinoline-3-carbaldehyde (B1585622) and 2-chloro-3-(1,3-dioxolan-2-yl)quinoline (B12857751) derivatives exhibited 84.65% to 85.75% radical scavenging activity, with one compound reaching 92.96% activity at a 0.2 mM concentration. researchgate.net
Another series of 8-hydroxyquinoline derivatives also showed DPPH radical scavenging activity, with one particular compound being identified as the most effective radical scavenger in its series. jocpr.com Furthermore, a multitargeted 8-hydroxyquinoline derivative, compound 5b, exhibited potent antioxidant properties, with an oxygen radical absorbance capacity (ORAC-FL) value of 2.63 Trolox equivalents. nih.gov This compound also showed protective effects against oxidative stress in neuronal cells. nih.govresearchgate.net
Other Pharmacological Activities (e.g., Diuretic potential)
Beyond the activities mentioned above, derivatives of hydroxyquinoline have been investigated for other pharmacological effects, including diuretic potential. A study on N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, which are tricyclic derivatives of hydroxyquinoline, identified compounds that actively enhance the urinary function of the kidneys. nih.gov The study noted that the presence of a 4-methoxy-substituted aromatic ring in the terminal amide fragment had a positive effect on the diuretic properties. nih.gov
Mechanism of Action Investigations
Identification of Cellular and Molecular Targets
The diverse biological activities of N-hydroxyquinoline-2-carboxamide and its analogs stem from their ability to interact with a variety of cellular and molecular machinery. These interactions can disrupt the life cycles of pathogens, inhibit essential bacterial enzymes, and trigger programmed cell death in cancerous cells.
Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable antiviral activity by disrupting the viral replication process. For instance, certain 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives have been shown to act at an early stage of the dengue virus lifecycle. nih.gov Their mechanism does not appear to be virucidal but rather involves the reduction of intracellular production of the envelope glycoprotein (B1211001). nih.gov This interference with a crucial structural protein ultimately diminishes the yield of infectious virions. nih.gov Similarly, other 8-hydroxyquinoline derivatives have been found to inactivate Rous sarcoma virus and herpes simplex virus. nih.gov The antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide has also been noted against the influenza A virus H1N1. nih.gov
Table 1: Antiviral Activity of Selected Quinoline (B57606) Derivatives
| Compound/Derivative | Virus | Key Findings | Reference |
|---|---|---|---|
| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | Inhibits at an early stage of the virus lifecycle; reduces intracellular production of envelope glycoprotein. | nih.gov |
| N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide | Influenza A Virus, H1N1 Subtype | Demonstrates inhibitory activity. | nih.gov |
| 8-Hydroxyquinoline derivatives | Rous sarcoma virus, Herpes simplex virus | Inactivates the viruses. | nih.gov |
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | H5N1 avian influenza viruses | Showed 85.0% virus growth inhibition. | nih.gov |
The antibacterial properties of quinoline derivatives are linked to their ability to inhibit essential bacterial enzymes and proteins involved in cell division and metabolism. One key target is the FtsZ protein, a bacterial homolog of tubulin that is crucial for cell division. nih.gov Certain quinoline derivatives have been shown to inhibit the polymerization of Mycobacterium tuberculosis (Mtb) FtsZ. nih.gov For example, 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline derivatives have been evaluated for their antibacterial activity by targeting the FtsZ protein. nih.gov Another critical target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govnih.gov N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the S. aureus GyrB subunit. univie.ac.at The 4-hydroxy-2-quinolone fragment is considered essential for this inhibitory activity. univie.ac.at Although not explicitly detailed for this compound, the broader class of 8-hydroxyquinolines has been investigated for its antimycobacterial properties. scilit.com
Table 2: Inhibition of Bacterial Targets by Quinoline Derivatives
| Derivative Class | Bacterial Target | Organism | Key Findings | Reference |
|---|---|---|---|---|
| Quinoline derivatives | FtsZ protein | Mycobacterium tuberculosis | Inhibits FtsZ polymerization. | nih.gov |
| 2,6-difluoro-3-hydroxybenzamide-8-hydroxyquinoline | FtsZ protein | Gram-positive bacteria | Lower antibacterial activity than the standard PC190723. | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase B (GyrB) | Staphylococcus aureus | Identified as potent inhibitors; f4 (IC50: 0.31μM) and f14 (IC50: 0.28μM). | univie.ac.at |
| Arylated quinoline carboxylic acids | DNA gyrase | Mycobacterium tuberculosis | QCA 7m showed better activity up to a 1 μM test concentration. | nih.govnih.gov |
Derivatives of 8-hydroxyquinoline, such as clioquinol (B1669181) (CQ), have been shown to possess anticancer effects that are often linked to the presence of copper (Cu) and zinc (Zn) ions. nih.gov As a copper chelator, CQ can selectively promote antiangiogenesis in various cancers, including breast and prostate cancer, with less impact on normal cells. nih.gov The antitumor activity of CQ is also thought to be closely tied to its ability to inhibit the proteasome, which is facilitated by its ionophore actions. nih.gov While specific studies on this compound are not detailed, the general mechanism for 8-hydroxyquinoline derivatives involves inducing apoptosis in neoplastic cells. nih.gov
The inhibitory action of hydroxyquinoline derivatives often involves binding to the active sites of enzymes, particularly those containing metal ions. For instance, 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. nih.govrsc.org Crystallographic studies have revealed that IOX1 binds to the active site metal of these enzymes. nih.gov Interestingly, the binding mode can vary; in some enzymes, the phenolic hydroxyl group of IOX1 chelates the metal, while in others, both the hydroxyl group and the pyridyl nitrogen are involved in coordination. nih.gov This interaction with the active site metal is a key component of its inhibitory activity. nih.gov
Role of Metal Chelation in Biological Activity
The ability of this compound and its analogs to chelate metal ions is a cornerstone of their biological activity. The arrangement of the hydroxyl group and the heterocyclic nitrogen in 8-hydroxyquinolines creates a potent bidentate chelating site for a wide array of biologically significant metal ions. nih.gov
The biological effects of 8-hydroxyquinoline derivatives are frequently dependent on their interaction with metal ions such as iron (Fe), copper (Cu), and zinc (Zn). nih.gov The antimicrobial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis has been shown to be copper-dependent. nih.gov In the presence of copper, 8-hydroxyquinoline becomes a potent bactericidal agent against both replicating and non-replicating M. tuberculosis. nih.gov The active form is likely a 1:1 or 2:1 ligand-to-copper complex. nih.gov
The anticancer properties of these compounds are also closely linked to metal chelation. nih.gov For example, the anticancer effects of clioquinol are associated with its ability to chelate copper and zinc. nih.gov Furthermore, 8-hydroxyquinoline derivatives can form stable complexes with zinc(II), often resulting in 2:1 ligand-to-metal complexes. researchgate.net The coordination can involve both the hydroxyl group and the quinoline nitrogen. acs.orgnih.gov
In the context of enzyme inhibition, the chelation of the active site metal is a direct mechanism of action. 5-carboxy-8-hydroxyquinoline (IOX1) chelates the ferrous iron in the active site of 2OG-dependent oxygenases, and in some cases, this binding can even induce the translocation of the metal ion. nih.govrsc.org This highlights the critical role of metal coordination in the inhibitory potential of this class of compounds.
Structure Activity Relationship Sar Studies
Influence of Substituent Nature and Position on Bioactivity
The type and placement of chemical groups on the N-hydroxyquinoline-2-carboxamide framework are critical in defining its biological profile.
The electronic nature of substituents, particularly on the anilide ring of 8-hydroxyquinoline-2-carboxanilides, plays a significant role in modulating bioactivity. Research has demonstrated that increasing the electron-withdrawing properties of these substituents positively influences antiviral activity. mdpi.com For instance, anilide substituents with strong electron-withdrawing effects tend to enhance the inhibition of viral growth. mdpi.comnih.gov
One notable example is 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide, which features a nitro group (a potent electron-withdrawing group) at the meta-position of the anilide ring. This compound exhibited an optimal virus growth inhibition of 85.0% with minimal cytotoxicity. mdpi.comnih.gov The electronic influence is not limited to the anilide portion. On the quinoline (B57606) core itself, substituents like the nitro group are known to be σ- and π-electron withdrawing, which alters the electron population across both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. researchgate.net In contrast, studies on quinoline-2-carboxamides targeting photosynthetic electron transport (PET) in spinach chloroplasts showed a more complex relationship. While some correlation was observed, the electronic properties of the anilide substituent were found to be significantly less important than lipophilicity in determining the inhibitory activity. nih.gov
| Compound/Derivative Class | Substituent & Position | Electronic Property | Observed Effect | Reference |
|---|---|---|---|---|
| 8-hydroxy-N-phenylquinoline-2-carboxamides | Electron-withdrawing groups on anilide ring | Electron-withdrawing | Increased antiviral activity against H5N1 virus. | mdpi.com |
| 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | 3-NO₂ on anilide ring | Strongly electron-withdrawing | Maximal antiviral activity (85% inhibition) with low cytotoxicity. | mdpi.comnih.gov |
| Quinoline-2-carboxamides | Various anilide substituents | Varied electronic σ effects | Activity decreases with extreme σ values; parabolic trend observed for others. Less significant than lipophilicity for PET inhibition. | nih.gov |
| 8-Hydroxyquinoline (B1678124) derivatives | NO₂ group | σ- and π-electron withdrawing | Alters electron population in both quinoline rings. | researchgate.net |
Steric hindrance and the bulkiness of substituents are crucial factors that influence the interaction of this compound derivatives with their biological targets. Studies on quinoline-2-carboxamide (B1208818) derivatives as potential anticancer agents have shown that compounds with bulky groups at the C6-position of the quinoline ring exhibit good activity. nih.gov
In the context of antiviral activity, the size and shape of alkyl groups have been shown to be significant. For example, in a series of 2-alkyl-5,7-dichloro-8-hydroxyquinolines evaluated against dengue virus, the derivative with an isobutyl (iso-Bu) group showed a substantially higher selectivity index (SI = 39.5) compared to the isopropyl (iso-Pr) substituted derivative (SI = 5.30). nih.gov This highlights that even subtle changes in the bulk and branching of an alkyl group can dramatically affect biological outcomes. Furthermore, the spatial arrangement of substituents, especially in ortho positions, can lead to intramolecular interactions that influence the molecule's conformation and properties, which may not be accurately predicted by computational models alone. researchgate.net The chain length of a spacer can also affect activity by influencing the flexibility of the molecule, with longer chains sometimes leading to better antifungal effects. mdpi.com
| Compound Class | Substituent/Feature | Observed Effect | Reference |
|---|---|---|---|
| Substituted quinoline-2-carboxamides | Bulky groups (-OCH₃, -OCF₃, -CF₃) at C6-position | Good hDHODH inhibitory and anticancer activity. | nih.gov |
| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | iso-Butyl (iso-Bu) group | Higher selectivity index (39.5) against dengue virus compared to iso-Pr. | nih.gov |
| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | iso-Propyl (iso-Pr) group | Lower selectivity index (5.3) against dengue virus. | nih.gov |
| Umbelliferone-8-hydroxyquinoline analogues | Spacer of 4 carbon atoms | Better antifungal activity than those with a 2-carbon spacer. | mdpi.com |
The introduction of halogen atoms into the this compound structure significantly impacts its pharmacological profile, often enhancing its bioactivity. Halogens act as σ-electron withdrawing and π-electron donating substituents, altering the electronic landscape of the molecule. researchgate.net
In antiviral research, di- and tri-substituted chlorinated derivatives (e.g., with substituents like 3,4-Cl, 3,4,5-Cl) demonstrated higher inhibition of H5N1 virus growth while maintaining low cytotoxicity. mdpi.com Similarly, in studies targeting cancer cells, 6-chloroanalogues of pyrano[3,2-h]quinolones were found to be the most active derivatives. nih.gov The position of the halogen is also critical. For instance, in a series of 2-chloroquinoline-3-carboxamide (B1625466) derivatives, a fluorine substituent at C-6 was shown to shield the C-5 and C-7 positions more effectively than a chlorine substituent at the same position. researchgate.net Furthermore, halogenation, such as with 5-chloro or 5-chloro-7-iodo substitutions, can influence the acid-base properties (pKa values) of the quinoline, which is a key factor in its metal-chelating ability and subsequent biological activity. nih.govacs.org
| Compound Class | Halogen Substituent(s) | Position(s) | Observed Pharmacological Effect | Reference |
|---|---|---|---|---|
| 8-hydroxyquinoline-2-carboxanilides | 3,4-Cl; 3,4,5-Cl | Anilide ring | Higher inhibition of H5N1 virus growth with low cytotoxicity. | mdpi.com |
| 2-amino-4-aryl-4-pyrano[3,2-h]quinolones | Cl | C-6 | Most active anticancer derivatives against MCF-7, HCT 116, HepG-2, and A549 cell lines. | nih.gov |
| 2-chloroquinoline-3-carboxamides | F vs. Cl | C-6 | Fluorine at C-6 provides more shielding to C-5 and C-7 compared to chlorine. | researchgate.net |
| 8-hydroxyquinolines | Cl, I | C-5, C-7 | Alters pKa values, impacting metal chelation and anticancer activity. | nih.govacs.org |
Correlation between Molecular Features and Target Affinity/Selectivity
The specific arrangement of atoms and functional groups in this compound derivatives dictates their affinity and selectivity for biological targets. The core 8-hydroxyquinoline scaffold is a privileged structure known for its metal-chelating properties, which is central to the mechanism of action for many of its derivatives. nih.gov This chelating ability allows these compounds to interact with metalloenzymes, which are crucial in many pathological processes.
For example, 8-hydroxyquinoline-2-carboxylic acid (8-HQA) has been identified as a selective inhibitor of class II Fructose-1,6-bisphosphate aldolase (B8822740) (FBA), a zinc metalloenzyme, making it a promising anti-tuberculosis drug candidate. nih.gov The interaction with the zinc ion in the enzyme's active site appears to be a key determinant of its inhibitory action. nih.gov Similarly, in silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgfrontiersin.org Molecular docking simulations revealed that these compounds can form stable interactions within the enzyme's binding site. frontiersin.org
The selectivity of these compounds can be fine-tuned through structural modifications. Aromatic amide substitutions at the 2-position of the quinoline ring can modulate activity, while removing the quinoline nitrogen from the bidentate {N,O} donor set, for instance by replacing the quinoline with a phenol-derived structure, results in inactivation. nih.govacs.org This underscores the critical role of the N,O-chelation motif for target binding. Furthermore, some 8-hydroxyquinoline derivatives have been shown to act at an early stage of the viral lifecycle, reducing the intracellular production of viral proteins, indicating a specific interaction with viral replication machinery rather than being merely virucidal. mdpi.comnih.gov
Role of Lipophilicity in Modulating Biological Response
Numerous studies have established a clear correlation between increased lipophilicity and enhanced biological activity for this class of compounds. For instance, the antiviral activity of 8-hydroxyquinoline-2-carboxanilides against the H5N1 virus was found to increase linearly with rising lipophilicity. mdpi.com This relationship was also observed in their anticancer activity, where the presence of halogen atoms increased both lipophilicity and potency. nih.gov The lipophilicity of these compounds is typically determined experimentally using methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and expressed as a log k value. mdpi.commdpi.com
In a study on quinoline-2-carboxamides as inhibitors of photosynthetic electron transport (PET), lipophilicity was unambiguously identified as a more significant factor for inhibitory activity than the electronic properties of the substituents. nih.gov However, the relationship is not always linear and often follows a parabolic trend, where an optimal lipophilicity value exists for maximum activity. For some series of compounds, ortho-substituted derivatives were found to have the lowest lipophilicity, with some exceptions due to specific intramolecular interactions. mdpi.com
| Compound Class | Biological Activity | Correlation with Lipophilicity (log k / log P) | Reference |
|---|---|---|---|
| 8-hydroxyquinoline-2-carboxanilides | Antiviral (H5N1) | Activity linearly increases with increasing lipophilicity. | mdpi.com |
| Halogenated pyrano[3,2-h]quinolones | Anticancer | Increased lipophilicity from halogens correlated with higher activity. | nih.gov |
| Quinoline-2-carboxamides | PET Inhibition | Unambiguously more significant for activity than electronic properties. | nih.gov |
| N-Aryl-4-hydroxyquinoline-3-carboxanilides | General Bioactivity | Lipophilicity significantly affects ADME properties; ortho-derivatives generally have the lowest log k values. | mdpi.com |
Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a derivative of N-hydroxyquinoline-2-carboxamide, and its protein target at the atomic level.
Research on derivatives like N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides has utilized molecular docking to investigate their potential as anticancer agents. mdpi.com These studies have identified phosphatidylinositol 3-kinase (PI3Kα) as a key target. mdpi.com Induced-fit docking (IFD) studies have shown that these derivatives can effectively occupy the PI3Kα binding site, engaging with crucial amino acid residues. mdpi.com For instance, the interaction of these compounds within the active site of PI3Kα is mediated by a combination of hydrophobic interactions and hydrogen bonds. mdpi.com
Similarly, molecular docking studies on other quinoline (B57606) derivatives have been conducted to explore their inhibitory potential against various protein targets. For example, docking studies of quinoline derivatives against HIV reverse transcriptase (PDB: 4I2P) have shown good binding interactions within the active domain of the receptor. nih.gov In another study, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were docked against the p-glycoprotein (PDB: 6C0V), revealing significant binding affinities through both hydrophobic and hydrogen bond interactions. nih.gov
While specific molecular docking studies on this compound are not extensively documented in the reviewed literature, the findings from its derivatives suggest that the quinoline scaffold is a viable candidate for interacting with a range of biological targets. The N-hydroxy-carboxamide group at the 2-position would likely play a significant role in forming hydrogen bonds with protein residues, a critical factor in ligand-protein binding.
Table 1: Molecular Docking Data for Quinoline Derivatives
| Compound/Derivative Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Not specified | Not specified | mdpi.com |
| Quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Not specified | -10.675 kcal/mol (for compound 4) | nih.gov |
| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | p-glycoprotein (6C0V) | Not specified | -9.22 kcal/mol (for compound 17) | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | TRP A:12, VAL 14, PHE A:15, LYS 11, ILE A:8 | -5.3 to -6.1 Kcal/mol | semanticscholar.orgresearchgate.net |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling
In silico ADMET prediction is a crucial step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicity properties of a compound. These predictions help in identifying potential liabilities of a drug candidate before it moves into more resource-intensive testing phases.
For quinoline-based compounds, ADMET properties are often evaluated to ensure they possess favorable drug-like characteristics. Studies on various quinoline derivatives have shown that these molecules can be designed to have acceptable pharmacokinetic profiles. For instance, in silico analysis of specific metabolites from Diospyros batokana included predictions of bioavailability and other physicochemical properties, which are key components of ADMET profiling. nih.gov
Table 2: Predicted ADMET Properties for Representative Quinoline Derivatives
| Property | Predicted Value/Characteristic | Implication | Reference |
| Lipophilicity (logP) | Varies with substitution | Influences solubility and membrane permeability | nih.gov |
| Aqueous Solubility | Generally low for parent scaffold | Can be improved with polar functional groups | nih.gov |
| Blood-Brain Barrier Penetration | Variable | Important for CNS-targeting drugs | nih.gov |
| Bioavailability | Can be optimized through structural modification | Key for oral drug delivery | nih.gov |
Quantum Chemical Calculations and Conformational Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are used to perform conformational analysis, calculate molecular properties, and understand reaction mechanisms at the quantum level.
For quinoline derivatives, quantum chemical calculations have been employed to understand their structure-activity relationships. For instance, such calculations can elucidate the electronic properties that influence the antiviral activity of 8-hydroxyquinoline-2-carboxanilides. mdpi.com Conformational analysis helps in understanding how the three-dimensional shape of the molecule affects its interaction with biological targets. The relative orientation of the quinoline ring and the carboxamide side chain is crucial for its binding mode.
In studies of related compounds, quantum chemical calculations have been used to determine properties like the dipole moment and the polarizability of the molecule in its ground and excited states. researchgate.net For 8-hydroxyquinoline-amino acid hybrids, these calculations, in conjunction with experimental techniques, have helped to characterize the proton dissociation processes and the zwitterionic nature of the ligands over a wide pH range. nih.gov
For this compound, quantum chemical calculations could be used to:
Determine the most stable conformation of the molecule.
Analyze the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack.
Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and electronic transitions.
Computational Approaches for Rational Drug Design and Novel Derivative Prediction
Rational drug design utilizes computational methods to design and discover new drug molecules with a desired biological activity. This approach relies on the knowledge of the three-dimensional structure of the biological target and the application of various computational tools.
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov Rational design strategies for quinoline derivatives often involve:
Scaffold Hopping and Modification: Modifying the quinoline core to improve potency, selectivity, and pharmacokinetic properties. For example, chlorination at the 7-position of kynurenic acid, a quinoline derivative, enhances its antagonistic activity at NMDA receptors. mdpi.com
Structure-Activity Relationship (SAR) Studies: Using computational models to understand how different substituents on the quinoline ring affect its biological activity. This information is then used to design more potent analogs. nih.gov
Hybrid Molecule Design: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with enhanced or dual activities. mdpi.com
Computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are also employed to predict the biological activity of novel derivatives. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can be used to screen virtual libraries of novel quinoline derivatives and prioritize them for synthesis and experimental testing. nih.gov The design of novel derivatives of this compound would benefit from these computational strategies to explore a wide range of chemical space and predict promising candidates for various therapeutic applications.
Conclusion and Future Research Directions
Summary of Current Research Advancements and Insights
Research into N-hydroxyquinoline-2-carboxamide and its related structures, particularly 8-hydroxyquinoline-2-carboxamide (B1621332) derivatives, has uncovered a wide spectrum of biological activities. These compounds are recognized as "privileged structures" in medicinal chemistry, meaning their core framework is amenable to modifications that can target a variety of biological receptors. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net
A significant area of advancement is in the development of anticancer agents . A notable study detailed the design and synthesis of 8-substituted quinoline-2-carboxamide (B1208818) derivatives as potent histone deacetylase (HDAC) inhibitors, a promising strategy in cancer therapy. nih.gov One compound, 21g , demonstrated an IC₅₀ value of 0.050 µM, showing threefold greater inhibitory activity than the established HDAC inhibitor Vorinostat. nih.gov Furthermore, this compound exhibited low toxicity against normal human cells and good stability in liver microsomes, highlighting its potential as a lead compound for further development. nih.gov Other research has also pointed to the antitumor potential of quinoline (B57606) derivatives, with some showing cytotoxicity against various human carcinoma cell lines. nih.gov
In the realm of antiviral research , substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been synthesized and evaluated for their activity against the highly pathogenic H5N1 avian influenza virus. mdpi.comnih.gov For instance, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide showed a significant virus growth inhibition of 85.0% with low cytotoxicity. nih.gov Structure-activity relationship (SAR) studies indicated that antiviral activity was enhanced by increased lipophilicity and the presence of electron-withdrawing groups on the anilide ring. nih.gov
The antibacterial and antifungal properties of this class are also well-documented. nih.govnih.govresearchgate.net A key mechanism of action is the chelation of metal ions, which are crucial for microbial survival and enzyme function. researchgate.netresearchgate.netnih.gov Hybridization of the 8-hydroxyquinoline (B1678124) scaffold with other antimicrobials, such as ciprofloxacin (B1669076), has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. mdpi.comnih.gov
Additionally, derivatives of quinoline-2-carboxylic acid amides have been investigated for their anti-inflammatory and analgesic activities, showing potential in animal models. researchgate.net The foundational ability of 8-hydroxyquinoline-2-carboxylic acid to act as a powerful chelating agent, or siderophore, for metal ions like iron and molybdenum, underpins many of its observed biological effects. nih.gov
Identification of Promising Therapeutic Avenues for this compound Derivatives
The diverse biological activities of this compound derivatives open up several promising therapeutic avenues.
Oncology : The most prominent therapeutic path is in cancer treatment, specifically through HDAC inhibition. nih.gov Given the clinical validation of HDAC inhibitors as anticancer drugs, novel quinoline-2-carboxamide derivatives with high potency and improved safety profiles represent a significant opportunity. nih.gov Their demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer, further supports this direction. nih.govnih.govnih.gov
Infectious Diseases : The fight against drug-resistant pathogens is a critical global health challenge. nih.gov this compound derivatives offer a promising scaffold for developing new antibacterial and antifungal agents, particularly due to their metal-chelating mechanism which can circumvent existing resistance pathways. mdpi.comnih.govresearchgate.net Their demonstrated efficacy against viruses like H5N1 also positions them as candidates for novel antiviral therapies. researchgate.netmdpi.comnih.gov
Neurodegenerative Disorders : The parent compound, 8-hydroxyquinoline, and its derivatives are known for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netnih.govnih.gov This activity is largely attributed to their ability to chelate metal ions, which are implicated in the oxidative stress and protein aggregation associated with these diseases. This suggests a valuable avenue for designing specific this compound derivatives for neuroprotection.
Inflammatory Conditions : Early studies showing the anti-inflammatory and analgesic effects of related quinoline-2-carboxylic acid amides suggest a potential application in treating inflammatory disorders. frontiersin.orgresearchgate.net
The following table summarizes key research findings for specific derivatives:
| Compound/Derivative Class | Therapeutic Avenue | Key Research Finding | Reference |
|---|---|---|---|
| 8-substituted quinoline-2-carboxamides | Anticancer (HDAC Inhibition) | Compound 21g showed an IC₅₀ of 0.050 µM against HDACs, surpassing Vorinostat, with low toxicity in normal cells. | nih.gov |
| 8-hydroxy-N-phenylquinoline-2-carboxamides | Antiviral (H5N1) | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated 85.0% inhibition of H5N1 virus growth. | nih.gov |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial | Hybrid molecule showed significant effects against drug-susceptible and resistant bacterial strains (MIC values of 4–16 µg/mL). | mdpi.comnih.gov |
| 8-hydroxy-2-quinolinecarbaldehyde | Anticancer | Demonstrated potent in vitro cytotoxicity against several human cancer cell lines, including liver cancer (Hep3B). | nih.gov |
| Amides of quinoline-2-carboxylic acid | Anti-inflammatory | Structurally analogous compounds showed anti-inflammatory and analgesic activity in animal models. | researchgate.net |
Challenges and Opportunities in the Development of this compound-Based Agents
Despite the promise, the development of these compounds into clinical agents faces several challenges and offers unique opportunities.
Challenges:
Physicochemical Properties: A significant hurdle for many quinoline derivatives is poor water solubility, which can negatively impact bioavailability and formulation. researchgate.net Optimizing the lipophilicity and solubility of lead compounds is a critical challenge for medicinal chemists. nih.gov
Selectivity and Toxicity: While some derivatives show selectivity for cancer cells over normal cells, ensuring a wide therapeutic window is paramount. nih.gov The broad biological activity stemming from metal chelation can be a double-edged sword, potentially leading to off-target effects.
Drug Resistance: Although these compounds offer a way to combat existing resistance, the potential for pathogens or cancer cells to develop resistance to them over time remains a concern that requires ongoing study. mdpi.comnih.gov
Synthetic Complexity: The synthesis of diverse libraries of these compounds for extensive screening can be complex and requires efficient, high-yield chemical routes. mdpi.comrsc.org
Opportunities:
Multi-Targeting Potential: The ability of the quinoline scaffold to interact with multiple biological targets presents an opportunity to develop multi-target agents, which can be more effective for complex diseases like cancer. mdpi.comnih.gov
Exploiting Metal Chelation: The inherent metal-chelating property is a major opportunity. nih.govnih.gov It provides a distinct mechanism of action that can be leveraged against targets that are difficult to address with other types of molecules, particularly in infectious and neurodegenerative diseases. researchgate.net
Leveraging a Privileged Scaffold: The quinoline core is a well-established pharmacophore. frontiersin.orgrsc.org This foundation provides a robust starting point for rational drug design, with a wealth of existing chemical knowledge to draw upon for optimization.
Combination Therapies: The unique mechanism of action, such as HDAC inhibition or metal chelation, makes these compounds ideal candidates for use in combination with existing therapies to enhance efficacy and overcome resistance.
Prospective Methodological Advancements in Research on this Compound Class
Future research on N-hydroxyquinoline-2-carboxamides will likely be accelerated by several methodological advancements.
Advanced Synthesis Techniques: Modern synthetic methods such as microwave-assisted synthesis and ultrasound irradiation are already being used to produce these derivatives more efficiently and with higher yields than conventional methods. frontiersin.orgmdpi.comnih.gov Further development of flow chemistry and automated synthesis platforms could accelerate the creation of large, diverse compound libraries for screening.
Computational and In Silico Modeling: The use of molecular docking, cheminformatics, and principal component analysis is becoming integral to the design process. nih.govnih.gov These computational tools allow researchers to predict binding interactions, understand mechanisms of action, and pre-select compounds with favorable drug-like properties before committing to costly and time-consuming synthesis.
Hybrid Molecule Design: The strategy of creating hybrid molecules by combining the this compound scaffold with other known pharmacophores (e.g., ciprofloxacin) is a powerful approach. mdpi.comnih.gov This can lead to dual-action drugs with enhanced potency or novel mechanisms of action.
Advanced Biophysical and Analytical Techniques: Sophisticated methods are crucial for understanding the fundamental chemistry of these compounds. Techniques like potentiometric titrations, voltammetry, and mass spectrometry are essential for characterizing their chemical speciation and interaction with metal ions, which is central to their biological function. nih.gov
Target Identification and Validation: As new derivatives are developed, proteomic and genomic approaches will be vital for identifying their specific molecular targets and elucidating their precise mechanisms of action, moving beyond the general observation of metal chelation to understand downstream cellular consequences.
Q & A
Q. Q. How can RuO-mediated oxidation ( ) be adapted for large-scale synthesis of quinoline-carboxamide derivatives?
- Methodological Answer : Optimize catalyst loading (e.g., 0.5–2 mol% RuO) and solvent systems (e.g., CCl/MeCN vs. greener alternatives like ethyl acetate). Monitor reaction exotherms to prevent runaway conditions. achieved 59% yield for compound 5 via controlled oxidation; scale-up may require continuous-flow reactors to enhance safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
